Pembrolizumab

Immunotherapy Pharmacology Fc Engineering

Pembrolizumab (MK-3475, KEYTRUDA®) is a potent, humanized immunoglobulin G4 (IgG4) kappa monoclonal antibody (mAb) that selectively binds the programmed death-1 (PD-1) receptor with high affinity, thereby blocking its interaction with its ligands, programmed death-ligand 1 (PD-L1) and PD-L2. Its molecular design includes an engineered S228P hinge-stabilizing mutation to prevent Fab-arm exchange, ensuring a stable monomeric structure.

Molecular Formula NA
Molecular Weight NA
CAS No. 1374853-91-4
Cat. No. B1139204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePembrolizumab
CAS1374853-91-4
SynonymsLambrolizumab; Pembrolizumab
Molecular FormulaNA
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pembrolizumab (CAS 1374853-91-4) Procurement Guide: Evidence-Based Differentiation of a Humanized Anti-PD-1 mAb


Pembrolizumab (MK-3475, KEYTRUDA®) is a potent, humanized immunoglobulin G4 (IgG4) kappa monoclonal antibody (mAb) that selectively binds the programmed death-1 (PD-1) receptor with high affinity, thereby blocking its interaction with its ligands, programmed death-ligand 1 (PD-L1) and PD-L2 [1]. Its molecular design includes an engineered S228P hinge-stabilizing mutation to prevent Fab-arm exchange, ensuring a stable monomeric structure. As of 2024, pembrolizumab has received regulatory approval for numerous oncological indications across multiple tumor types, including non-small cell lung cancer (NSCLC), melanoma, head and neck squamous cell carcinoma (HNSCC), and classical Hodgkin lymphoma (cHL) [2]. The compound's core value in a procurement context stems from a unique combination of robust, long-term clinical efficacy demonstrated across a broad portfolio of pivotal Phase 3 trials (KEYNOTE program) and a highly characterized structural and pharmacological profile that differentiates it from other anti-PD-1 antibodies .

Pembrolizumab vs. Other PD-1 Inhibitors: Why Simple Substitution Is Not Supported by Evidence


Despite a shared target (PD-1), the class of anti-PD-1 antibodies is not interchangeable. Pembrolizumab, nivolumab, cemiplimab, and dostarlimab are distinct biologic entities with unique molecular structures, binding epitopes, and Fc engineering, which translate to clinically meaningful differences in immunogenicity, pharmacokinetics, and real-world safety profiles [1]. For instance, while pembrolizumab and nivolumab are both PD-1 blockers, their differential interactions with Fc gamma receptors (FcγRs) can lead to distinct effector function profiles and potential impacts on immune cell depletion [2]. Furthermore, variations in binding epitopes, particularly the dependence on PD-1 glycosylation at N58, differentiate pembrolizumab from antibodies like cemiplimab, potentially influencing binding consistency [3]. These intrinsic molecular differences underscore the lack of therapeutic equivalence and highlight why clinical, regulatory, and procurement decisions cannot rely on class-based substitution without direct, head-to-head comparative evidence for each specific application [4].

Quantitative Differentiation of Pembrolizumab: A Comparator-Based Evidence Guide for Procurement


Differential FcγR Binding Profile Compared to Nivolumab and Prolgolimab

Pembrolizumab exhibits a distinct binding affinity profile for Fc gamma receptors (FcγRs) compared to nivolumab and prolgolimab. In particular, pembrolizumab demonstrates weaker binding to the inhibitory receptor FcγRIIb and stronger binding to the activating receptor FcγRIIIa (158V), suggesting a potentially lower propensity for Fc-mediated effector functions like antibody-dependent cellular phagocytosis (ADCP) compared to nivolumab [1]. The binding affinity (KD) of pembrolizumab for FcγRIIb is 8.64 × 10⁻⁶ M, which is approximately 9.3-fold weaker than the 9.30 × 10⁻⁷ M affinity observed for nivolumab, while its affinity for FcγRIIIa (158V) is 5.24 × 10⁻⁶ M, nearly 2-fold stronger than nivolumab's 8.97 × 10⁻⁶ M [1].

Immunotherapy Pharmacology Fc Engineering

Glycosylation-Independent PD-1 Binding: A Structural Advantage Over Camrelizumab and Cemiplimab

Pembrolizumab's binding to PD-1 is notably independent of the N58 glycosylation site on the BC loop, a feature that confers consistent target engagement. In contrast, the binding affinity of both camrelizumab and cemiplimab is significantly reduced for the non-glycosylated PD-1 NF variant compared to wild-type PD-1 [1]. The equilibrium dissociation constant (KD) for pembrolizumab is 2.25 × 10⁻⁹ M for wild-type PD-1 and remains highly similar at 3.67 × 10⁻⁹ M for the non-glycosylated (NF) variant (P = 0.08) [1]. In direct contrast, cemiplimab's KD shifts from 2.95 × 10⁻⁹ M to 8.71 × 10⁻⁸ M (a ~30-fold reduction; P = 0.0003), and camrelizumab's shifts from 3.41 × 10⁻⁹ M to 3.80 × 10⁻⁷ M (a >100-fold reduction; P = 0.02) [1].

Structural Biology Glycobiology Assay Development

Low and Clinically Irrelevant Immunogenicity Profile vs. Atezolizumab Class Benchmark

Pembrolizumab elicits a very low rate of treatment-emergent anti-drug antibodies (ADAs), a critical attribute for maintaining therapeutic exposure and minimizing infusion-related reactions. In a pooled analysis of 2,000 evaluable patients across 12 clinical studies, the incidence of TE ADAs for pembrolizumab was 1.8%, with only 0.5% of patients developing neutralizing antibodies [1]. This is significantly lower than the reported ADA frequency for atezolizumab, which can be as high as 54% in some cohorts [2]. Importantly, the presence of ADAs against pembrolizumab did not impact drug exposure, safety, or efficacy, confirming its low immunogenicity profile is clinically irrelevant [1].

Immunogenicity Safety Pharmacokinetics

Comparative Real-World Safety: Lower Severe irAE Risk vs. Nivolumab in Melanoma

Real-world evidence suggests a differential safety profile between pembrolizumab and nivolumab. In a single-institution, comparative study of 406 patients, the rate of severe (grade ≥3) immune-related adverse events (irAEs) was 8.2% for pembrolizumab compared to 29.6% for nivolumab (p < 0.0001) [1]. This finding aligns with a multi-institutional cohort study of 672 melanoma patients, which reported that nivolumab was associated with a significantly lower risk of high-grade toxicity onset compared to pembrolizumab on unadjusted logistic regression analysis, with pembrolizumab showing a higher relative risk [2]. These data indicate that the safety profiles of these two PD-1 inhibitors are not interchangeable in real-world practice.

Real-World Evidence Safety Health Economics

Established Noninferior Pharmacokinetics for a Subcutaneous Formulation with Reduced Healthcare Time

A subcutaneous (SC) co-formulation of pembrolizumab with berahyaluronidase alfa (MK-3475A) has demonstrated noninferior pharmacokinetics compared to the standard intravenous (IV) formulation in a pivotal Phase 3 trial (3475A-D77) . The trial met its dual primary endpoints of noninferiority for both Area Under the Curve (AUC) exposure and steady-state trough concentration (Ctrough) . Importantly, the SC administration, delivered with a median injection time of 2 minutes, resulted in a 49.7% reduction in patient chair time and a 45.7% reduction in active healthcare professional time compared to IV infusion . This represents a quantifiable and substantial improvement in healthcare delivery efficiency.

Drug Delivery Pharmacoeconomics Formulation Science

High-Value Application Scenarios for Pembrolizumab Based on Verified Evidence


Procurement for Pharmacoeconomic Modeling and Real-World Outcomes Research

Given its differential real-world safety profile, particularly the lower incidence of severe irAEs compared to nivolumab (8.2% vs. 29.6%, p < 0.0001) [1], pembrolizumab is the preferred agent for health systems and payers conducting cost-effectiveness analyses where managing downstream adverse event costs is a primary modeling parameter. Its low immunogenicity profile (1.8% TE ADA rate) ensures predictable drug exposure and minimizes the risk of treatment failure due to neutralizing antibodies, further strengthening the reliability of pharmacoeconomic models [2].

Selection for High-Throughput Clinical Operations and Novel Formulation Adoption

Healthcare institutions seeking to optimize infusion center capacity and reduce healthcare professional workload should prioritize the procurement of the subcutaneous (SC) pembrolizumab formulation (MK-3475A). The robust evidence from the 3475A-D77 trial demonstrates noninferior PK to IV administration while achieving nearly 50% reductions in patient chair time and active healthcare professional time . This translates directly to increased clinic throughput and significant operational cost savings without compromising therapeutic outcomes.

Choice for Development of Robust Ligand-Binding Assays (LBAs) and PK/PD Models

For bioanalytical scientists developing assays or population pharmacokinetic models, pembrolizumab offers distinct technical advantages. Its glycosylation-independent binding to PD-1 ensures consistent analyte recognition even when PD-1 glycosylation patterns vary in the tumor microenvironment [3]. Furthermore, its well-characterized, low immunogenicity profile and established two-compartment PK model with time-varying clearance provide a predictable, stable framework for developing accurate and reliable assays and models, reducing technical variability in research settings [4].

Prioritization in Formularies for Long-Term, Durable Treatment Strategies

The durability of response and long-term overall survival benefit observed with pembrolizumab, including a 5-year OS rate of 31.9% versus 16.3% for chemotherapy in the KEYNOTE-024 trial for PD-L1 ≥50% NSCLC, supports its selection for therapeutic areas where long-term remission is the goal [5]. The fact that 82.1% of patients who completed 35 cycles (approximately 2 years) of therapy were still alive at 5 years reinforces the value proposition of pembrolizumab as a potentially finite, durable treatment, a critical consideration for procurement in high-cost disease areas [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pembrolizumab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.